molecular formula C9H11BrN2O2 B13119778 ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate

ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate

Cat. No.: B13119778
M. Wt: 259.10 g/mol
InChI Key: PZVPARFHUUSWEQ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridine ring, which is substituted with an amino group at the 6-position and a bromine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate typically involves the reaction of 2-amino-3-bromopyridine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, efficient mixing, and precise temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride (NaH), can facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include alcohols or amines, depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the bromine atom on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, which can influence the binding affinity and specificity of the compound. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with its target.

Comparison with Similar Compounds

Ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(6-amino-3-chloropyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(6-amino-3-fluoropyridin-2-yl)acetate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 2-(6-amino-3-iodopyridin-2-yl)acetate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in the specific properties imparted by the bromine atom, such as its size, electronegativity, and ability to participate in halogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)5-7-6(10)3-4-8(11)12-7/h3-4H,2,5H2,1H3,(H2,11,12)

InChI Key

PZVPARFHUUSWEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=N1)N)Br

Origin of Product

United States

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